molecular formula C25H19NO5 B4040796 20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione

20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione

Cat. No.: B4040796
M. Wt: 413.4 g/mol
InChI Key: IKAARFUSQNQQCZ-UHFFFAOYSA-N
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Description

“20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[147003,809,14018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” is a complex organic compound with a unique pentacyclic structure

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity

Medicine

In medicine, the compound could be investigated for its therapeutic properties. Its ability to undergo various chemical reactions may enable the design of novel pharmaceuticals.

Industry

In industry, the compound may find applications in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the oxolane ring through cyclization reactions.
  • Introduction of dioxa and azapentacyclo moieties via nucleophilic substitution or addition reactions.
  • Final assembly of the pentacyclic structure through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution at reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions may result in halogenated derivatives or other substituted compounds.

Mechanism of Action

The mechanism of action of “20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic structures with oxolane, dioxa, and azapentacyclo moieties. Examples include:

  • 20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione analogs with different substituents.
  • Other pentacyclic compounds with similar ring structures but different functional groups.

Uniqueness

The uniqueness of “20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[147003,809,14018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione” lies in its specific combination of functional groups and ring structure

Properties

IUPAC Name

20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c27-24-18-12-22-23(13-19(18)25(28)26(24)14-15-6-5-11-29-15)31-21-10-4-2-8-17(21)16-7-1-3-9-20(16)30-22/h1-4,7-10,12-13,15H,5-6,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAARFUSQNQQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3C2=O)OC5=CC=CC=C5C6=CC=CC=C6O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
Reactant of Route 2
Reactant of Route 2
20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
Reactant of Route 3
Reactant of Route 3
20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
Reactant of Route 4
Reactant of Route 4
20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
Reactant of Route 5
Reactant of Route 5
20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione
Reactant of Route 6
Reactant of Route 6
20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione

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